dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate
Description
Dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate is a structurally complex compound featuring a central pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl) substituted with a 2-(1H-indol-3-yl)ethylamine moiety.
The pyrrolidinone core may confer rigidity to the structure, influencing binding affinity, while the dicarboxylate esters could modulate solubility and metabolic stability. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds studied for antitumor, antiviral, or neurotransmitter-modulating activities .
Properties
Molecular Formula |
C24H23N3O6 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
dimethyl 5-[3-[2-(1H-indol-3-yl)ethylamino]-2,5-dioxopyrrolidin-1-yl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H23N3O6/c1-32-23(30)15-9-16(24(31)33-2)11-17(10-15)27-21(28)12-20(22(27)29)25-8-7-14-13-26-19-6-4-3-5-18(14)19/h3-6,9-11,13,20,25-26H,7-8,12H2,1-2H3 |
InChI Key |
WZZNEBODPPEPBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N2C(=O)CC(C2=O)NCCC3=CNC4=CC=CC=C43)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Attachment of the Ethylamine Group: The indole derivative is then reacted with ethylamine to introduce the ethylamine side chain.
Formation of the Pyrrolidine Ring: The ethylamine-indole derivative is reacted with maleic anhydride to form the pyrrolidine ring.
Attachment of the Benzene Dicarboxylate Group: Finally, the pyrrolidine-indole derivative is esterified with dimethyl benzene-1,3-dicarboxylate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form hydroxyl derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydroxyl derivatives of the pyrrolidine ring.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and microbial infections.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of indole derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The indole moiety can interact with various receptors and enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Related Compounds
*Calculated based on molecular formula.
Reactivity and Bioactivity Insights
- Pyrrolidinone vs. The 2,5-diketone moiety may participate in hydrogen bonding or chelation with metal ions, a feature absent in simpler pyrrole derivatives.
- Indole vs. Nitro/Cyano Substituents: The indole group in the target compound is electron-rich, contrasting with the electron-withdrawing nitro group in . Indole’s planar structure may facilitate π-π stacking with aromatic residues in proteins, whereas cyano groups (e.g., in ) could stabilize charge-transfer interactions.
- Ester vs. Carboxylic Acid Functionalization : The methyl esters in the target compound likely enhance cell membrane permeability compared to the carboxylic acid in , though the latter may exhibit stronger binding to polar targets due to ionization at physiological pH.
Research Findings and Implications
While direct studies on the target compound are absent in the provided evidence, inferences can be drawn from analogues:
- Anticancer Potential: Compounds with indole and dicarboxylate motifs (e.g., ) have shown activity against kinase targets, suggesting the target compound may inhibit similar pathways.
- Neuroactive Properties : The indole moiety resembles serotonin, implying possible interactions with neurotransmitter receptors .
- Toxicity Considerations: Pyrrolidinone derivatives are generally well-tolerated, but the 2,5-diketone could pose reactivity risks, necessitating further stability assays .
Biological Activity
Dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate, often referred to as a complex organic compound, has garnered attention in recent research for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , indicating a complex structure that may contribute to its biological efficacy.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C27H31N7O2 |
| IUPAC Name | This compound |
| SMILES | CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC |
Anticancer Properties
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of indole and pyrrolidine have been shown to inhibit various cancer cell lines, including breast cancer (MDA-MB-231). The compound may possess similar properties due to its structural similarities.
Case Study:
A study evaluated a series of thieno[2,3-d]pyrimidine derivatives against MDA-MB-231 cells, revealing that compounds with specific substitutions exhibited IC50 values ranging from 27.6 μM to 29.3 μM. This suggests that modifications in the structure can lead to enhanced biological activity against cancer cells .
The proposed mechanism of action for compounds like this compound may involve the following pathways:
- Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression.
- Induction of Apoptosis: Compounds in this class often trigger programmed cell death in malignant cells.
- Modulation of Signaling Pathways: They may affect key signaling pathways involved in tumor growth and survival.
Antimicrobial Activity
In addition to anticancer properties, similar compounds have shown antimicrobial activity. Research indicates that certain derivatives exhibit potent effects against multidrug-resistant pathogens.
Research Findings:
A study on ethyl derivatives of pyrrolidinones demonstrated antibacterial and anthelmintic activities, suggesting that the dioxopyrrolidine moiety could be integral to the antimicrobial effects observed in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
